tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
CAS No.:
Cat. No.: VC13772595
Molecular Formula: C11H18F2N2O2
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18F2N2O2 |
|---|---|
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | tert-butyl (3aS,6aR)-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(12)4-14-5-11(10,13)7-15/h14H,4-7H2,1-3H3/t10-,11+ |
| Standard InChI Key | GSLDUMZCENENRO-PHIMTYICSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@]2(CNC[C@@]2(C1)F)F |
| SMILES | CC(C)(C)OC(=O)N1CC2(CNCC2(C1)F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CNCC2(C1)F)F |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound belongs to the pyrrolo[3,4-c]pyrrole family, featuring a bicyclic framework comprising two fused pyrrolidine rings. The core structure is substituted with two fluorine atoms at the 3a and 6a positions, imparting distinct electronic and steric properties. The tert-butyl carbamate group at position 5 enhances solubility and serves as a protective group during synthetic modifications .
Table 1: Molecular Properties
Stereochemical Analysis
The cis configuration of the fluorine atoms at positions 3a and 6a is critical for the molecule’s conformational stability. X-ray crystallography and NMR studies of analogous compounds confirm that the (3aS,6aR) stereodescriptor ensures a rigid bicyclic system, minimizing ring puckering and optimizing hydrogen-bonding interactions . This stereochemistry is preserved in the tert-butyl derivative, as evidenced by the specific optical rotation data.
Synthetic Pathways and Manufacturing Considerations
Industrial-Scale Production
Large-scale synthesis requires precise control over reaction conditions to maintain stereochemical integrity. Patent literature highlights the use of catalytic asymmetric fluorination and continuous-flow reactors to enhance yield (typically >70%) and purity (>97%) .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s rigid, fluorinated scaffold makes it a valuable intermediate in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its tert-butyl group facilitates late-stage deprotection under mild acidic conditions, enabling diversification of the pyrrolo[3,4-c]pyrrole core .
Case Study: Anticancer Agents
Derivatives of this compound have shown promise in preclinical studies for targeting PI3K/mTOR pathways. For example, replacing the Boc group with a pyrimidine moiety resulted in analogs with IC₅₀ values <100 nM against breast cancer cell lines .
Analytical Characterization Techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume